molecular formula C21H20FN3O5S2 B2719974 (Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-05-6

(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2719974
CAS No.: 865198-05-6
M. Wt: 477.53
InChI Key: QJSVXFJRYKZDGW-LNVKXUELSA-N
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Description

(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a fluoro group at position 6 and a 4-(pyrrolidin-1-ylsulfonyl)benzoyl imino group at position 2. The Z-configuration of the imino bond is critical for its stereochemical orientation, which may influence biological activity or binding interactions.

Properties

IUPAC Name

methyl 2-[6-fluoro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S2/c1-30-19(26)13-25-17-9-6-15(22)12-18(17)31-21(25)23-20(27)14-4-7-16(8-5-14)32(28,29)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSVXFJRYKZDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom, a pyrrolidine ring, and a sulfonamide group enhances its pharmacological profile. The structure can be represented as follows:

 Z methyl 2 6 fluoro 2 4 pyrrolidin 1 ylsulfonyl benzoyl imino benzo d thiazol 3 2H yl acetate\text{ Z methyl 2 6 fluoro 2 4 pyrrolidin 1 ylsulfonyl benzoyl imino benzo d thiazol 3 2H yl acetate}

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown potent activity against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.61 ± 1.92Induces apoptosis
Compound BA5491.98 ± 1.22Inhibits cell proliferation
(Z)-methyl 2-(...)JurkatTBDTBD

The specific activity of (Z)-methyl 2-(...) remains to be fully elucidated; however, preliminary studies suggest it may interact with key apoptotic pathways.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the pyrrolidine ring in this compound may contribute to enhanced interaction with microbial targets.

Table 2: Antimicrobial Activity Data

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
(Z)-methyl 2-(...)TBDTBD

Study on Antitumor Activity

A study published in MDPI examined various thiazole derivatives for their antitumor activity against Hep3B liver cancer cells. The results indicated that certain structural modifications significantly increased cytotoxicity, suggesting that similar modifications in (Z)-methyl 2-(...) could yield promising results against cancer cell lines.

Mechanistic Insights

Molecular dynamics simulations have been employed to predict the interaction of thiazole compounds with target proteins involved in cancer progression. For instance, compound interactions were primarily hydrophobic, with limited hydrogen bonding, indicating a need for further optimization to enhance binding affinity.

Comparison with Similar Compounds

(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1)

  • Structural Differences :
    • Ester Group : Ethyl ester vs. methyl ester in the target compound, which may alter pharmacokinetic properties.
    • Substituent on Benzoyl : 4-nitro group (electron-withdrawing) vs. 4-(pyrrolidin-1-ylsulfonyl) (bulky, sulfonamide-containing).
    • Fluoro Absence : Lacks the 6-fluoro substitution on the benzo[d]thiazole ring.
  • Implications : The nitro group may enhance electrophilicity, while the pyrrolidin-sulfonyl group in the target compound could improve solubility or target engagement through hydrogen bonding .

Agrochemical Methyl Benzoate Derivatives

Triflusulfuron Methyl Ester and Metsulfuron Methyl Ester

  • Structural Overlap : Both contain methyl benzoate moieties and sulfonylurea groups.
  • Key Differences: Core Structure: Triflusulfuron and metsulfuron feature triazine rings instead of benzo[d]thiazole. Functional Groups: Sulfonylurea bridges vs. the target compound’s imino-sulfonylbenzoyl group.
  • Applications : Used as herbicides, suggesting the target compound’s sulfonyl group may confer similar bioactivity in agrochemical contexts .

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273)

  • Structural Features : Ethyl benzoate esters with pyridazine or isoxazole substituents.
  • Comparison :
    • Ester Chain Length : Ethyl vs. methyl in the target compound—ethyl may increase metabolic stability but reduce solubility.
    • Heterocyclic Substituents : Pyridazine/isoxazole vs. benzo[d]thiazole, which could modulate electronic properties or binding affinity .

Research Findings and Structure-Activity Relationships (SAR)

Electronic and Steric Effects

  • 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Group : The sulfonamide moiety may improve water solubility, while the pyrrolidine ring adds steric bulk, possibly influencing binding pocket accommodation .

Ester Group Impact

  • Methyl vs. Ethyl Esters : Shorter-chain esters (methyl) generally exhibit faster metabolic clearance but better membrane permeability compared to ethyl analogs .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Substituent at Position 2 Ester Group Notable Features
Target Compound Benzo[d]thiazole 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Methyl 6-fluoro, Z-imino configuration
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)... Benzo[d]thiazole 4-nitrobenzoyl Ethyl No fluoro, Z-imino
Triflusulfuron Methyl Ester Triazine Sulfonylurea Methyl Agrochemical use
I-6230 Benzoate Pyridazine-phenethylamino Ethyl Heterocyclic substituent

Table 2: Inferred Property Differences

Property Target Compound Ethyl Analog (CAS 338966-35-1) Triflusulfuron Methyl Ester
Solubility Moderate (sulfonamide) Low (nitro group) High (sulfonylurea)
Metabolic Stability Moderate High (ethyl ester) Variable
Steric Bulk High (pyrrolidine) Low (nitrobenzoyl) Moderate

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzothiazole core, imine bond geometry (Z-configuration), and substituent positions .
  • HPLC-MS : Assess purity (>95%) and molecular weight validation .
  • FT-IR : Identify functional groups (C=O stretch at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions of the benzothiazole and imine moieties for reaction tracking .

What initial biological assays are recommended for assessing its activity?

Q. Basic

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target enzymes .

How can reaction conditions be optimized to favor the Z-configuration during imine formation?

Q. Advanced

  • Temperature Control : Conduct reactions at 0–5°C to kinetically favor the Z-isomer .
  • Catalyst Use : Employ Lewis acids (e.g., ZnCl₂) to stabilize the transition state .
  • In-Situ Monitoring : Use real-time NMR or HPLC to track isomer ratios and adjust conditions dynamically .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Orthogonal Assays : Validate results using SPR alongside enzyme inhibition assays to rule out false positives .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

What computational methods predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Model binding poses with kinase ATP-binding pockets .
  • Molecular Dynamics (GROMACS) : Simulate binding stability over 100-ns trajectories .
  • DFT Calculations (Gaussian) : Analyze frontier molecular orbitals to predict reactivity and binding hotspots .

What strategies enable regioselective functionalization of the benzothiazole core?

Q. Advanced

  • Protecting Groups : Temporarily block the 6-fluoro position with tert-butyldimethylsilyl (TBS) groups during sulfonylation .
  • Directed C-H Activation : Use Pd catalysts with directing groups (e.g., pyridine) for selective C-5 modification .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products .

How does the fluorine substituent influence the compound’s pharmacokinetic profile?

Q. Advanced

  • Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes (test via LC-MS/MS) .
  • Binding Affinity : Fluorine’s electronegativity enhances hydrogen bonding with target residues (validated by X-ray crystallography) .
  • LogP Modulation : Fluorine increases lipophilicity, improving blood-brain barrier penetration (measured via shake-flask assays) .

How can researchers analyze the compound’s stability under varying storage and experimental conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and pH extremes (1–13) for 48 hours; monitor via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen .
  • Lyophilization Tests : Assess stability in lyophilized form stored at -80°C for 6 months .

What mechanistic studies are essential to elucidate its bioactivity?

Q. Advanced

  • Enzyme Kinetics : Measure IC₅₀ and Ki values using Lineweaver-Burk plots .
  • Mutagenesis Studies : Modify key residues in target enzymes (e.g., EGFR T790M) to identify binding determinants .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Comparative Table of Structurally Similar Compounds

Compound NameKey Structural DifferencesBiological Activity InsightsReference
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetateLacks benzothiazole and sulfonyl groupsLower kinase inhibition (IC₅₀ > 10 µM)
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamideNitro group instead of fluorineEnhanced cytotoxicity (IC₅₀ = 2.3 µM)
Ethyl 2-(2-fluorobenzylidene)-thiazolo[3,2-a]pyrimidinePyrimidine core, no sulfonamideAnticandidal activity (MIC = 8 µg/mL)

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